molecular formula C11H15Li3N5O14P3 B14037710 2'-O-Methyl-guanosine-5'-triphosphate, lithium salt

2'-O-Methyl-guanosine-5'-triphosphate, lithium salt

Cat. No.: B14037710
M. Wt: 555.1 g/mol
InChI Key: DNABKBYLELJGQR-MSQVLRTGSA-K
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Description

2’-O-Methylguanosine-5’-triphosphate, lithium salt, 100mM solution is a nucleotide analog that plays a significant role in various biochemical and pharmaceutical applications. This compound is particularly known for its inhibitory effects on hepatitis C virus non-structural protein 5B (NS5B) and its involvement in RNA synthesis and modification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Methylguanosine-5’-triphosphate involves the phosphorylation of guanosine at the 5’ position. This process typically requires specific reagents and conditions to ensure the correct attachment of phosphate groups. The reaction conditions often include the use of phosphorylating agents and catalysts to facilitate the formation of the triphosphate structure .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps to remove any impurities and achieve the desired concentration of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-O-Methylguanosine-5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized nucleotides, while substitution reactions may result in modified nucleotide analogs .

Scientific Research Applications

2’-O-Methylguanosine-5’-triphosphate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a crucial role in RNA synthesis and modification, making it valuable in genetic and molecular biology research.

    Medicine: The compound is used in the development of antiviral drugs, particularly for targeting RNA-based viruses such as hepatitis C.

    Industry: It is utilized in the production of modified RNA species and other biochemical products

Mechanism of Action

The mechanism of action of 2’-O-Methylguanosine-5’-triphosphate involves its interaction with specific molecular targets and pathways. It inhibits the activity of hepatitis C virus non-structural protein 5B (NS5B), which is essential for viral RNA replication. This inhibition disrupts the viral replication process, thereby reducing the viral load. Additionally, the compound induces tubulin polymerization, which affects cellular processes and can have therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-Methylguanosine-5’-triphosphate, lithium salt, stands out due to its specific inhibitory effects on hepatitis C virus NS5B and its role in RNA modification. The lithium salt form provides unique solubility and stability properties, making it suitable for various research and industrial applications .

Properties

Molecular Formula

C11H15Li3N5O14P3

Molecular Weight

555.1 g/mol

IUPAC Name

trilithium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C11H18N5O14P3.3Li/c1-26-7-6(17)4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(7)16-3-13-5-8(16)14-11(12)15-9(5)18;;;/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1

InChI Key

DNABKBYLELJGQR-MSQVLRTGSA-K

Isomeric SMILES

[Li+].[Li+].[Li+].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O

Canonical SMILES

[Li+].[Li+].[Li+].COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O

Origin of Product

United States

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